molecular formula C16H18ClN3O3S B2626444 4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034472-50-7

4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2626444
M. Wt: 367.85
InChI Key: GZQFFCPBCJDFLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine”, related compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, synthesized using 4-(piperidin-1-sulfonyl)phenyl hydrazone, have shown antimicrobial activity, with some compounds being notably active (Ammar et al., 2004).

  • Crystal Structure Analysis : Studies on N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide revealed specific molecular conformations and hydrogen bonding patterns, contributing to our understanding of the structural properties of similar compounds (Kumar et al., 2012).

  • Hydrogen-Bonded Supramolecular Structures : Research into hydrogen-bonded motifs in aminopyrimidine sulfonate/carboxylate interactions, involving pyrimethamine and 2-amino-4,6-dimethylpyrimidine derivatives, provides insights into the role of sulfonic acid groups in mimicking carboxylate anions, contributing to the understanding of base pairing in such compounds (Balasubramani et al., 2007).

  • Antibacterial Activity of Piperidine Derivatives : Synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives revealed significant potent antimicrobial activities against pathogens, showcasing the potential for similar structures in developing new antibacterial agents (Vinaya et al., 2009).

  • Synthesis and Application in Organic Chemistry : The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine, demonstrates the practical application of such compounds in organic synthesis (Li, 2012).

properties

IUPAC Name

4-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-14-5-3-13(4-6-14)11-24(21,22)20-9-1-2-15(10-20)23-16-7-8-18-12-19-16/h3-8,12,15H,1-2,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQFFCPBCJDFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

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